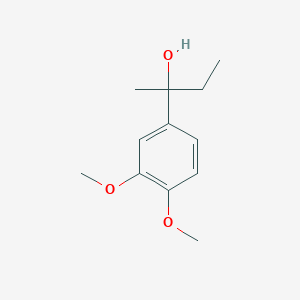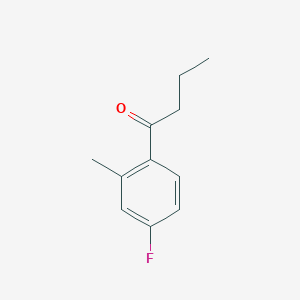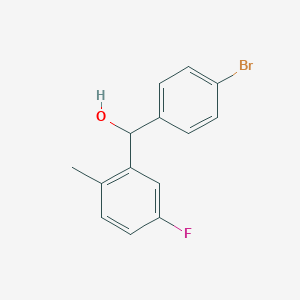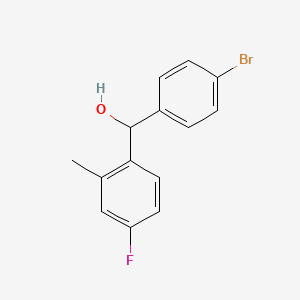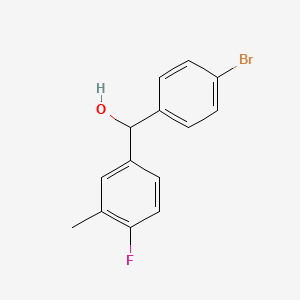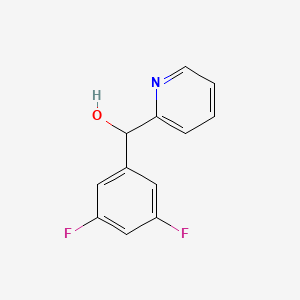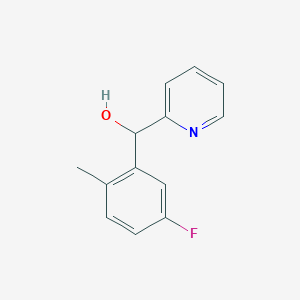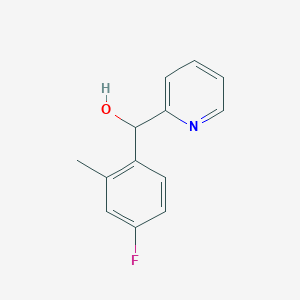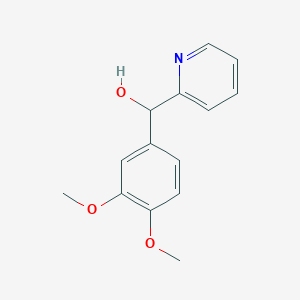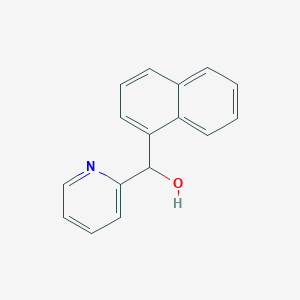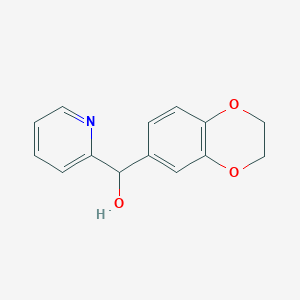
3,4-(Ethylenedioxy)phenyl-(2-pyridyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-(Ethylenedioxy)phenyl-(2-pyridyl)methanol: is an organic compound that features a phenyl ring substituted with an ethylenedioxy group and a pyridyl group attached to a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-(Ethylenedioxy)phenyl-(2-pyridyl)methanol typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between 3,4-(ethylenedioxy)phenylboronic acid and a suitable pyridyl halide under the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents like toluene or ethanol and temperatures ranging from 80°C to 120°C .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki–Miyaura cross-coupling reaction is scalable and can be adapted for industrial synthesis. The use of microwave-assisted synthesis can enhance the efficiency and yield of the reaction .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, converting it to an aldehyde or carboxylic acid.
Reduction: Reduction reactions can target the pyridyl ring or the phenyl ring, potentially leading to hydrogenation products.
Substitution: The phenyl and pyridyl rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products:
Oxidation: Products include 3,4-(ethylenedioxy)phenyl-(2-pyridyl)aldehyde and 3,4-(ethylenedioxy)phenyl-(2-pyridyl)carboxylic acid.
Reduction: Hydrogenated derivatives of the phenyl and pyridyl rings.
Substitution: Halogenated derivatives of the phenyl and pyridyl rings.
Aplicaciones Científicas De Investigación
Chemistry: 3,4-(Ethylenedioxy)phenyl-(2-pyridyl)methanol is used as a building block in organic synthesis, particularly in the development of complex molecular architectures through cross-coupling reactions .
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and electronic materials .
Mecanismo De Acción
The mechanism by which 3,4-(Ethylenedioxy)phenyl-(2-pyridyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethylenedioxy group can enhance the compound’s binding affinity to these targets, while the pyridyl group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
- 3,4-(Ethylenedioxy)phenylboronic acid
- 2-(Pyridyl)boronic acid
- 3,4-(Ethylenedioxy)phenyl-(2-pyridyl)ketone
Comparison: 3,4-(Ethylenedioxy)phenyl-(2-pyridyl)methanol is unique due to the presence of both the ethylenedioxy and pyridyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound offers a balance of hydrophilicity and hydrophobicity, making it versatile for various applications .
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl(pyridin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14(11-3-1-2-6-15-11)10-4-5-12-13(9-10)18-8-7-17-12/h1-6,9,14,16H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEOWIPLHACQNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(C3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

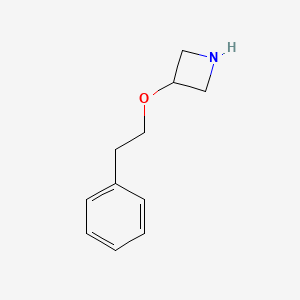
![3-[(3,5-Difluorophenoxy)methyl]piperidine](/img/structure/B7874423.png)

